![molecular formula C12H9Li B14741850 Lithium, [1,1'-biphenyl]-4-yl- CAS No. 1201-71-4](/img/structure/B14741850.png)
Lithium, [1,1'-biphenyl]-4-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [1,1’-biphenyl]-4-yl- is an organolithium compound that features a lithium atom bonded to a biphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [1,1’-biphenyl]-4-yl- typically involves the reaction of biphenyl with an organolithium reagent. One common method is the reaction of biphenyl with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium compound.
Industrial Production Methods
Industrial production of lithium, [1,1’-biphenyl]-4-yl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium, [1,1’-biphenyl]-4-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives.
Reduction: It can be reduced to form different biphenyl-based compounds.
Substitution: The lithium atom can be substituted with other functional groups, leading to a wide range of biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles can be used to substitute the lithium atom, including halogens, alkyl halides, and acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or alcohols, while substitution reactions can produce a variety of functionalized biphenyl compounds.
科学的研究の応用
Lithium, [1,1’-biphenyl]-4-yl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of lithium, [1,1’-biphenyl]-4-yl- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the reactivity of the biphenyl group, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
Biphenyl: The parent compound, biphenyl, lacks the lithium atom but shares the biphenyl structure.
Phenylbenzene: Another similar compound with a single phenyl group attached to a benzene ring.
Diphenylmethane: A compound with two phenyl groups attached to a central methane carbon.
Uniqueness
Lithium, [1,1’-biphenyl]-4-yl- is unique due to the presence of the lithium atom, which significantly alters its reactivity and chemical properties compared to other biphenyl derivatives. This makes it a valuable reagent in organic synthesis and other applications where high reactivity is required.
特性
IUPAC Name |
lithium;phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOYPQZCTBKDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CC=[C-]C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Li |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452480 |
Source


|
| Record name | Lithium, [1,1'-biphenyl]-4-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-71-4 |
Source


|
| Record name | Lithium, [1,1'-biphenyl]-4-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
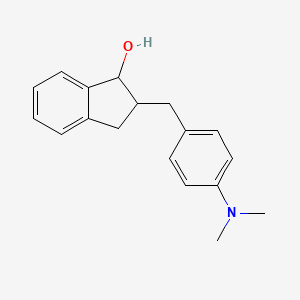
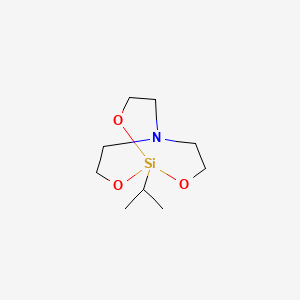


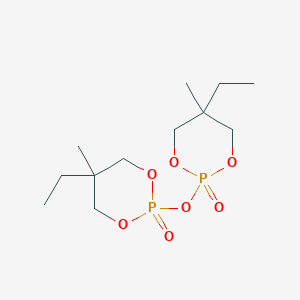
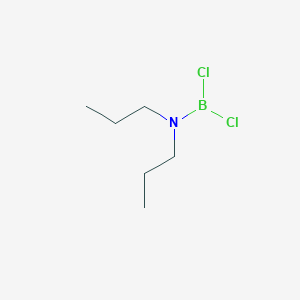
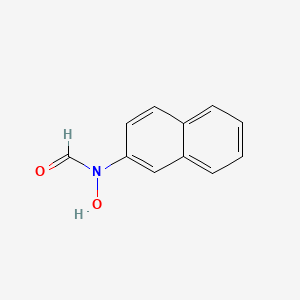
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
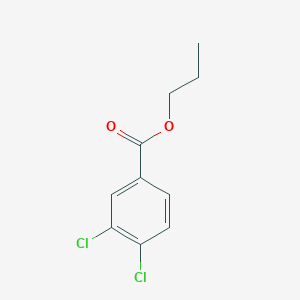
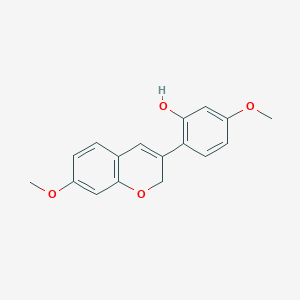
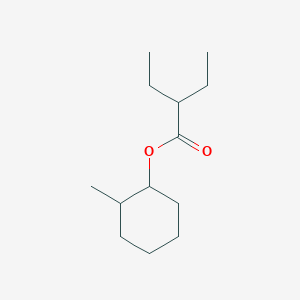
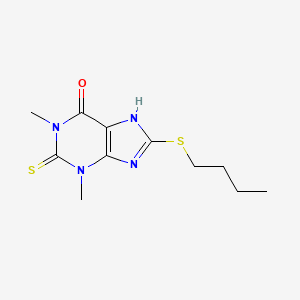
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)

